4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide
Description
Properties
IUPAC Name |
4-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O2S/c27-22-7-3-1-6-20(22)16-30-25(34)18-9-11-21(12-10-18)32-14-13-29-26(32)35-17-24(33)31-23-8-4-2-5-19(23)15-28/h1-14H,16-17H2,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIBUFHWXQVISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Thioether Linkage: The thioether linkage can be introduced by reacting a thiol with an appropriate electrophile, such as an alkyl halide.
Attachment of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts.
Formation of the Benzamide Moiety: The benzamide group can be synthesized through the reaction of an amine with a benzoyl chloride derivative.
Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its antitumor and antimicrobial properties.
Antitumor Activity
Several studies have indicated that compounds with imidazole and benzamide structures exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed IC50 values in the micromolar range against breast cancer cell lines. The mechanism of action was attributed to the inhibition of specific kinases involved in cell proliferation .
Antimicrobial Activity
The thioether group in the compound enhances its interaction with microbial enzymes, making it a candidate for antimicrobial drug development.
- Case Study 2 : Research published in Antimicrobial Agents and Chemotherapy highlighted that derivatives of this compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Biochemical Applications
Beyond direct medicinal applications, this compound can serve as a biochemical probe for studying enzyme interactions.
Enzyme Inhibition Studies
The imidazole ring is known for its ability to interact with metal ions and enzymes.
- Case Study 3 : A study investigated the compound's role as an inhibitor of metalloproteinases, which are crucial in cancer metastasis. The results indicated a dose-dependent inhibition, suggesting potential use as a therapeutic agent in cancer treatment .
Material Science Applications
The unique structural features also lend this compound potential applications in material science.
Nanomaterials Development
The ability to form stable complexes with metal ions allows for the development of nanomaterials.
- Case Study 4 : Research has shown that similar compounds can be utilized to create metal-organic frameworks (MOFs), which have applications in gas storage and catalysis .
Data Table of Applications
Mechanism of Action
The mechanism of action of 4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The imidazole ring, for example, is known to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related analogs below:
Table 1: Structural and Functional Comparison
Key Findings
Impact of Fluorine Position: The target compound’s 2-fluorobenzyl group vs. CypD-IN-29’s 4-fluorobenzyl () alters electronic and steric profiles.
Core Heterocycle Differences: 1H-imidazole (target) vs. 1,2,4-triazole (): Triazoles exhibit tautomerism (thione ↔ thiol), affecting reactivity and hydrogen-bonding capacity. The target’s imidazole lacks this tautomerism, offering greater stability .
Functional Group Contributions: Thioether vs. Sulfonyl (): Thioethers (target) are more lipophilic than sulfonyl groups, influencing membrane permeability. Nitrile (2-cyanophenyl): Enhances binding to metalloenzymes or polar residues via dipole interactions, a feature absent in benzimidazole derivatives () .
Synthetic Complexity: The target compound requires precise alkylation and amidation steps, while triazoles () and imidazolidinones () involve cyclization-driven synthesis. Benzimidazoles () utilize simpler Schiff base reactions .
Biological Activity
4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide is a complex organic compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the context of cancer therapy and angiogenesis inhibition.
- Molecular Formula : C26H20FN5O2S
- Molecular Weight : 485.5 g/mol
- CAS Number : 1207039-48-2
The compound's biological activity is hypothesized to involve the inhibition of specific protein kinases, particularly those involved in angiogenesis and tumor growth. The imidazole ring and the thioether moiety suggest potential interactions with enzymatic pathways critical for cancer progression.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anti-Angiogenic Properties :
- Cytotoxic Effects on Tumor Cells :
- Protein Kinase Inhibition :
Data Tables
Case Studies
-
Case Study on Cytotoxicity :
- A study involving MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound led to a significant decrease in cell viability, with IC50 values indicating potent anti-cancer activity. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming the compound's potential as a chemotherapeutic agent .
- In Vivo Studies :
Research Findings
Research has focused on optimizing the pharmacokinetic properties of this compound, exploring its absorption, distribution, metabolism, and excretion (ADME) characteristics. Computational models predict favorable drug-likeness properties, suggesting potential for oral bioavailability . Furthermore, ongoing studies aim to elucidate the exact molecular targets and pathways affected by this compound.
Q & A
Q. What are the critical structural motifs in this compound, and how might they influence pharmacological activity?
The compound contains an imidazole ring, fluorobenzyl group, and 2-cyanophenyl moiety. The imidazole may participate in hydrogen bonding with biological targets, while the fluorobenzyl group enhances lipophilicity and membrane permeability. The 2-cyanophenyl moiety could engage in π-π stacking or dipole interactions with enzyme active sites, as seen in structurally similar benzamide derivatives .
Q. What synthetic routes are reported for this compound, and what reaction conditions require strict control?
Synthesis involves multi-step reactions, including nucleophilic substitutions and amide couplings. Key conditions include:
- Temperature control (e.g., 0–5°C for thioether formation).
- Solvent selection (polar aprotic solvents like DMF for imidazole alkylation).
- Purification via reverse-phase HPLC or column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
Q. What biological activities are hypothesized based on structural analogs?
Analogous compounds with imidazole and fluorinated benzamide groups show activity against kinase targets (e.g., VEGFR-2) and apoptosis induction in cancer models. The 2-cyanophenyl group may modulate cytochrome P450 enzymes, as seen in CYP24A1 inhibitors .
Advanced Research Questions
Q. How can synthetic yields be optimized during scale-up from milligram to gram quantities?
- Use Design of Experiments (DoE) to evaluate catalyst loading (e.g., K₂CO₃ vs. Cs₂CO₃), solvent polarity, and temperature gradients.
- Implement inline NMR or FTIR for real-time reaction monitoring .
- Replace batch processing with flow chemistry for exothermic steps (e.g., thioether formation) .
Q. What strategies resolve contradictions in bioactivity data across assays?
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
- Control for assay-specific variables:
- Redox interference (add antioxidants like DTT).
- Solubility limitations (use co-solvents ≤1% DMSO).
- Cross-reference with molecular docking to confirm binding poses (e.g., imidazole interactions with catalytic lysine residues) .
Q. Which computational approaches predict target interactions for this compound?
- Molecular docking : Compare AutoDock Vina and Glide scores to prioritize kinase or protease targets.
- Molecular Dynamics (MD) : Simulate ligand-protein stability (20–100 ns trajectories) to assess imidazole-thiolate tautomer effects on binding .
- QSAR models : Train on analogs with reported IC₅₀ values to predict potency against novel targets .
Q. How can SAR studies improve metabolic stability without sacrificing potency?
- Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to reduce CYP-mediated oxidation.
- In vitro assays :
- Microsomal stability (human liver microsomes + NADPH).
- Plasma protein binding (equilibrium dialysis).
- Prioritize derivatives with ClogP < 3.5 and >30% oral bioavailability in rodent PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
